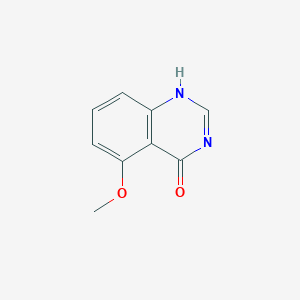

5-methoxy-1H-quinazolin-4-one

Description

Historical Context and Structural Significance of the Quinazolinone Scaffold in Medicinal Chemistry

The journey of quinazolines in science began in 1869 with their first synthesis. arabjchem.orgencyclopedia.pub However, it was not until the mid-20th century that the medicinal potential of the quinazolinone moiety garnered significant interest from chemists. omicsonline.org This was spurred by the isolation and elucidation of a quinazolinone alkaloid, revealing nature's own endorsement of this chemical framework. omicsonline.org

The structural significance of the quinazolinone core lies in its remarkable stability and versatility. omicsonline.orgresearchgate.net The fused ring system is resistant to metabolic degradation through oxidation, reduction, and hydrolysis, a desirable trait for therapeutic agents. omicsonline.orgresearchgate.net Furthermore, the quinazolinone structure is amenable to substitutions at various positions, allowing for the fine-tuning of its pharmacological properties. ijpsjournal.com This adaptability has enabled the development of numerous derivatives with activities spanning from anticancer and antimicrobial to anti-inflammatory and central nervous system effects. omicsonline.orgijpsjournal.comnih.gov The resemblance of the quinazoline (B50416) scaffold to endogenous purine (B94841) and pteridine (B1203161) structures has also been a key factor in its successful application, particularly in the design of enzyme inhibitors. omicsonline.org

Overview of 5-methoxy-1H-quinazolin-4-one as a Representative Chemical Entity

Within the vast family of quinazolinones, this compound serves as a pertinent example for academic study. Its structure features a methoxy (B1213986) group at the 5-position of the quinazolinone core. This particular substitution is of interest as the electronic and steric properties of the methoxy group can influence the molecule's interaction with biological targets.

Research has shown that substitutions on the benzene (B151609) ring of the quinazolinone scaffold, such as the methoxy group in this case, can significantly impact biological activity. For instance, studies on related quinazolinone derivatives have demonstrated that the position and nature of substituents are crucial for their therapeutic efficacy. ekb.egmdpi.com The presence of a methoxy group, in particular, has been noted in various biologically active quinazolinones, suggesting its potential role in modulating the compound's properties. researchgate.netchemicalbook.comcymitquimica.com

Rationale and Scope of the Academic Research Review on this compound and Related Quinazolinones

The rationale for a focused review of this compound and its relatives stems from the established importance of the quinazolinone scaffold in drug discovery. ekb.egmdpi.com Understanding the specific contributions of substituents like the 5-methoxy group is crucial for the rational design of new and more effective therapeutic agents. Academic research has explored the synthesis and biological evaluation of a variety of quinazolinone derivatives, with a growing interest in understanding structure-activity relationships (SAR). researchgate.net

This review will synthesize findings from various studies to provide a detailed account of the chemical synthesis and biological activities of this compound and analogous compounds. The scope will be strictly limited to the presentation of research data, focusing on the scientific exploration of these compounds rather than any clinical applications. By collating and presenting this information, this review aims to provide a valuable resource for medicinal chemists and pharmacologists interested in the ongoing development of quinazolinone-based molecules.

Research Findings on Quinazolinone Derivatives

Academic research has extensively explored the synthesis and biological activities of various quinazolinone derivatives. The following tables summarize key findings from these studies, highlighting the diverse therapeutic potential of this chemical class.

| Compound Name | Research Focus | Key Findings |

| 2,3-disubstituted-4(3H)-quinazolinones | Antileishmanial | Some derivatives showed promising activity against Leishmania. rjptonline.org |

| 2-styrylquinazolin-4(3H)-one | Cytotoxic Agents | Exhibited sub-μM potency growth inhibition against various cancer cell lines. rsc.org |

| 2-(4-hydroxystyryl)quinazolin-4(3H)-one | Cytotoxic Agents | Showed sub-μM potency growth inhibition against a range of cancer cell lines. rsc.org |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Cytotoxic Agents | Demonstrated sub-μM potency growth inhibition and acted as a tubulin polymerization inhibitor. rsc.org |

| 2-(3-methoxystyryl)quinazolin-4(3H)-one | Cytotoxic Agents | Displayed sub-μM potency growth inhibition. rsc.org |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Cytotoxic Agents | Exhibited potent activity (<50 nM) against several cancer cell lines and completely inhibited tubulin polymerization. rsc.org |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Antibacterial and Anti-inflammatory | All tested compounds showed significant antibacterial activity, with some also demonstrating promising anti-inflammatory effects. nih.gov |

| Quinazolin-4-one based hydroxamic acids | Dual PI3K/HDAC inhibitors | Several compounds were highly potent and selective inhibitors of PI3Kγ, δ, and HDAC6 enzymes, showing good antiproliferative activity against multiple cancer cell lines. nih.gov |

| (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives | NMDA receptor antagonists | Identified as a new class of non-competitive, subunit-selective NMDA receptor antagonists with selectivity for NR2C/D-containing receptors. nih.gov |

| 2,6-disubstituted(3H)-quinazolin-4-ones | mGlu7 Receptor Modulation | A derivative, ALX-171, was identified as a negative allosteric modulator of the mGlu7 receptor with antipsychotic-like properties. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIQXQRHUFZWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 1h Quinazolin 4 One and Its Analogues

Classical and Contemporary Approaches to Quinazolin-4-one Synthesis

Traditional methods for synthesizing the quinazolin-4-one ring system have been well-established for decades and often serve as the foundation for more modern adaptations.

The fundamental approach to quinazolin-4-one synthesis involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization. A widely recognized method is the Niementowski reaction, which traditionally involves heating anthranilic acid with formamide (B127407). frontiersin.orggeneris-publishing.com Variations of this reaction utilize other amides or orthoesters to introduce substituents at the 2-position. tandfonline.com The reaction typically proceeds by initial acylation of the amino group of anthranilic acid, followed by an intramolecular cyclodehydration to form the heterocyclic ring. These reactions, while foundational, often require high temperatures and long reaction times.

A common synthetic pathway involves the reaction of 2-aminobenzamides with various electrophiles. For instance, condensation with carboxylic acids, acid chlorides, or orthoesters can lead to the formation of 2-substituted quinazolin-4(3H)-ones. derpharmachemica.com This two-stage process highlights the versatility of condensation chemistry in building the quinazolinone core.

Anthranilic acid and its derivatives are cornerstone starting materials for quinazolin-4-one synthesis. nih.gov A highly effective and common strategy involves the acylation of anthranilic acid to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized, often using acetic anhydride (B1165640), to yield a benzoxazin-4-one. nih.govnih.gov The benzoxazinone (B8607429) is a versatile intermediate that readily reacts with ammonia (B1221849) or primary amines to furnish the desired quinazolin-4-one. nih.gov

Isatoic anhydride, another readily available derivative of anthranilic acid, is also a popular precursor. It can react with a variety of nucleophiles and carbon sources in one-pot, multi-component reactions to afford quinazolinones. derpharmachemica.comorganic-chemistry.org For example, a three-component reaction of isatoic anhydride, a primary amine, and an aldehyde can efficiently produce 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. tandfonline.com These multi-component strategies are highly convergent and offer a rapid route to structurally diverse quinazolinone analogues. tandfonline.comresearchgate.net

Table 1: Examples of Classical Synthesis from Anthranilic Acid and Isatoic Anhydride

| Starting Material | Reagents | Product Type | Reference |

| Anthranilic Acid | Butyryl chloride, then Acetic Anhydride, then Amine | 2,3-disubstituted-4(3H)-quinazolinone | nih.gov |

| Isatoic Anhydride | Aldehyde, Ammonium (B1175870) Acetate, NaOCl | 2-Substituted Quinazolin-4(3H)-one | derpharmachemica.com |

| Isatoic Anhydride | Primary Amine, Aldehyde, [Al(H2PO4)3] | 2,3-dihydroquinazolin-4(1H)-one | tandfonline.com |

| Anthranilic Acid | Chloro acylchloride, Acetic Anhydride, Hydrazine (B178648) | Fused quinazolinone | nih.gov |

Advanced Synthetic Strategies Applicable to Methoxy-Substituted Quinazolinones

To address the limitations of classical methods, such as harsh conditions and limited efficiency, a range of advanced synthetic strategies have been developed. These methods often employ catalysts or alternative energy sources to promote the desired transformations under milder conditions.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones, offering novel reaction pathways and improved efficiency. rsc.org Copper and iron catalysts are frequently employed due to their low cost and environmental benignity.

Copper-catalyzed reactions have been developed for various C-N and C-C bond formations necessary for quinazolinone assembly. For example, copper iodide (CuI) can catalyze the coupling of N-substituted o-bromobenzamides with formamide to yield 3-substituted quinazolinones. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of 2-aminobenzamides with various partners like alcohols or methyl arenes provides another efficient route. organic-chemistry.orgnih.gov

Iron-catalyzed methods are also gaining prominence. Iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives. organic-chemistry.org Furthermore, iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions can produce C-2 substituted quinazolines. mdpi.comresearchgate.netnih.gov Palladium-catalyzed reactions, such as the direct arylation of the quinazolin-4-one core, allow for late-stage functionalization to create diverse analogues. organic-chemistry.org

Table 2: Selected Metal-Catalyzed Syntheses of Quinazolinones

| Catalyst System | Reactants | Key Transformation | Reference |

| CuI / 4-hydroxy-L-proline | N-substituted o-bromobenzamides, formamide | C-N coupling/cyclization | organic-chemistry.org |

| CuI / Cs2CO3 | 2-aminobenzamides, alcohols | Aerobic oxidative cyclization | nih.gov |

| FeBr2 | 2-aminobenzyl alcohols, benzylamines | Aerobic oxidative cascade | mdpi.com |

| Pd(OAc)2 | Quinazolin-4-one, aryl iodides | Direct C-H arylation | organic-chemistry.org |

| [Cp*Ir(2,2'-bpyO)(H2O)] | o-aminobenzamides, methanol | Acceptorless dehydrogenative coupling | organic-chemistry.org |

The application of alternative energy sources like microwave irradiation and ultrasound has significantly advanced quinazolinone synthesis. These techniques often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. frontiersin.orgresearchgate.net

Microwave-assisted synthesis has been successfully applied to classical reactions like the Niementowski reaction, as well as to modern metal-catalyzed processes. frontiersin.org For example, a one-pot, three-step synthesis of quinazolin-4-one analogues from anthranilic acid has been efficiently performed in a microwave reactor, accelerating all steps of the sequence. nih.gov Iron-catalyzed cyclizations of 2-halobenzoic acids with amidines have also been shown to be highly efficient under microwave irradiation, even in aqueous media. sci-hub.cat The use of microwaves can enhance the reactivity, allowing some reactions to proceed in minutes rather than hours. nih.govresearchgate.net

Ultrasound promotion is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. nih.gov This method has been applied to the three-component synthesis of 2-aryl-quinazolin-4(1H)-ones from 2-aminobenzonitrile, benzaldehydes, and an ammonia source using citric acid as a catalyst. benthamdirect.com Ultrasound-assisted syntheses are often performed at room temperature, offering an energy-efficient and environmentally friendly alternative. benthamdirect.comnih.gov The benefits include improved reaction rates, higher yields, and milder conditions. nih.govnih.gov

In line with the principles of green chemistry, there is a growing interest in developing metal-free synthetic routes to quinazolinones. These methods often rely on the use of readily available and environmentally benign oxidants and catalysts.

Iodine-catalyzed oxidative cyclization is a prominent metal-free strategy. For instance, the reaction of 2-aminobenzamide (B116534) with styrenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can afford quinazolinones through an in-situ aldehyde formation followed by cyclization-oxidation. mdpi.com Ammonium persulfate, (NH4)2S2O8, has also been used as an effective oxidant to mediate the intramolecular oxidative cyclization of 2-aminobenzamides, enabling the construction of fused polycyclic quinazolinone derivatives under mild, metal-free conditions. chemistryviews.orgacs.org

Other metal-free approaches include aerobic oxidation in solvents like DMSO, where oxygen from the air serves as the terminal oxidant. gaylordchemical.com These methods are operationally simple and avoid the use of stoichiometric, often toxic, oxidizing agents. The development of such protocols represents a significant step towards more sustainable chemical manufacturing. mdpi.comnih.gov

One-Pot Synthesis Approaches

One-pot, multi-component reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of quinazolinone scaffolds. nih.govujpronline.com These approaches combine three or more reactants in a single vessel to form the product, avoiding the need for isolation of intermediates. nih.gov For the synthesis of 5-methoxy-1H-quinazolin-4-one and its analogues, this typically involves the reaction of a substituted anthranilic acid derivative, such as 6-methoxy-isatoic anhydride, with an amine source and a carbon source. nih.govresearchgate.net

A common one-pot, three-component method involves the condensation of isatoic anhydride, an amine (or ammonia source like ammonium acetate), and an aldehyde or orthoester. nih.govnih.gov The proposed mechanism for this reaction begins with the reaction of the isatoic anhydride with the amine source, which leads to the in-situ formation of the corresponding 2-aminobenzamide intermediate (in this case, 2-amino-6-methoxybenzamide) through a process involving nucleophilic attack and decarboxylation. nih.govnih.gov This intermediate then condenses with an aldehyde to form a Schiff base. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon yields the 2,3-dihydroquinazolin-4(1H)-one core. nih.gov Depending on the reaction conditions and the aldehyde used, this can be the final product or it can be oxidized to the aromatic quinazolin-4-one. mdpi.com

Various catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts like nano-SiO2-SO3H, have been employed to facilitate these reactions, often under solvent-free or microwave-assisted conditions to improve yields and reduce reaction times. nih.govresearchgate.net The use of multicomponent reactions is a powerful tool for rapidly generating libraries of substituted quinazolinones for further study. nih.gov

Table 1: Generalized One-Pot, Three-Component Synthesis of Quinazolinone Core

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Example) | Product |

|---|

Note: For the synthesis of 5-methoxy substituted analogues, 6-methoxy-isatoic anhydride would be the required starting material.

Specific Methodologies for Ortho-Methoxyaryl or 5-Methoxy Substitution within the Quinazolinone Nucleus

The synthesis of quinazolinones with a specific substitution pattern, such as the 5-methoxy group, generally relies on starting with a precursor that already contains the desired substituent at the correct position on the benzene (B151609) ring. The primary precursor for this compound is 2-amino-6-methoxybenzoic acid or its derivatives like 2-amino-6-methoxybenzamide (B3323062).

One of the classical methods for quinazolinone synthesis is the Niementowski synthesis, which involves the thermal condensation of an anthranilic acid with an amide. nih.gov To obtain a 5-methoxyquinazolinone, 2-amino-6-methoxybenzoic acid would be heated with an appropriate amide, such as formamide, to yield this compound. The reaction proceeds through the formation of an intermediate o-amidobenzamide, which then undergoes cyclization with the elimination of water. nih.gov

Another established route involves the acylation of a substituted anthranilic acid to form an N-acylanthranilic acid, followed by reaction with an amine and subsequent cyclization. For example, 2-amino-6-methoxybenzoic acid can be acylated, and the resulting N-acyl derivative can be heated with ammonia or a primary amine to induce ring closure to the corresponding quinazolinone. nih.gov

More contemporary methods often involve the cyclization of 2-amino-6-methoxybenzamide with various reagents. For instance, reaction with acid chlorides or anhydrides can be used to introduce a substituent at the 2-position while simultaneously promoting cyclization to the quinazolinone ring. nih.gov These methods ensure the unambiguous placement of the methoxy (B1213986) group at the C-5 position of the final heterocyclic product. Research has also been conducted on the synthesis of related structures, such as 5,6-dimethoxyquinazolin-2(1H)-ones, which similarly starts from a pre-substituted aromatic precursor, o-vanillin, highlighting the importance of precursor-directed synthesis for achieving specific substitution patterns. researchgate.netbohrium.com

Chemical Modifications for Derivative Synthesis

Once the this compound core is synthesized, it can serve as a scaffold for the creation of a wide range of derivatives through various chemical modifications. These modifications can be targeted at several positions on the quinazolinone ring system, including the benzene ring, the pyrimidinone ring nitrogens (N-1 and N-3), and the C-2 position.

Modifications on the Benzene Ring: To introduce further diversity, the benzene portion of the molecule can be functionalized. A common strategy in medicinal chemistry involves the introduction of a halogen (e.g., bromine) onto the aromatic ring, which can then serve as a handle for transition metal-catalyzed cross-coupling reactions. For instance, a 6-bromo- or 8-bromo-5-methoxyquinazolinone precursor could undergo Suzuki or Stille coupling reactions to introduce new aryl or alkyl groups, significantly expanding the structural variety of the available compounds. nih.gov

Modifications at the N-3 and N-1 Positions: The nitrogen atoms of the pyrimidinone ring are common sites for modification. The N-3 position can be readily alkylated or arylated. For example, reaction of the quinazolinone with alkyl halides, such as ethyl chloroacetate, in the presence of a base can introduce an ester-containing side chain. researchgate.net This ester can be further derivatized, for instance, by reaction with hydrazine to form a hydrazide, which is a versatile intermediate for synthesizing compounds with other heterocyclic moieties like pyrazoles or triazoles. researchgate.net

Modifications at the C-2 Position: The C-2 position offers another key site for derivatization. Starting from 2-amino-6-methoxybenzamide, condensation with different acid chlorides, anhydrides, or orthoesters can directly install a variety of substituents at the C-2 position during the ring-forming step. nih.gov Alternatively, if the quinazolinone has a reactive group at C-2 (such as a methyl or mercapto group), this can be used for further transformations. For example, a 2-methyl group can undergo condensation with aldehydes (Knoevenagel condensation) to form 2-styryl derivatives. researchgate.net

Table 2: Examples of Chemical Modifications for Derivative Synthesis

| Position | Reaction Type | Reagents (Example) | Resulting Structure |

|---|---|---|---|

| Benzene Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl substitution |

| N-3 | Alkylation | Ethyl chloroacetate, K2CO3 | N-3-CH2COOEt side chain |

| N-3 Side Chain | Hydrazinolysis | Hydrazine hydrate | N-3-CH2CONHNH2 side chain |

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate an article on the chemical compound “this compound” that adheres to the detailed outline provided.

The user's request specified a focus solely on "this compound" and its biological activities, including quantifiable data on its effects on various cancer cell lines and angiogenesis. While the broader class of quinazolinone derivatives is extensively studied for its anticancer properties, specific experimental results, such as IC50 values and detailed mechanisms of action for the 5-methoxy substituted variant, were not found in the available literature.

The searches conducted for "this compound" in conjunction with the specified cell lines (MCF-7, MDA-MB-231, A549, HCT-116, HT-29, HepG-2, MiaPaCa2, 5637) and the term "angiogenesis" did not yield the detailed research findings necessary to populate the requested sections and data tables. The information available is too general and pertains to the entire quinazolinone chemical family rather than the specific compound of interest.

Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions—which forbid introducing information outside the explicit scope—it is not possible to create the requested article at this time. The generation of thorough, informative, and scientifically accurate content, as stipulated, is contingent on the existence and accessibility of relevant primary research data, which could not be located for this particular compound.

Biological Activities and Pharmacological Profiles of Quinazolinone Derivatives

Anticancer Activities and Antitumor Mechanisms

Induction of Apoptosis and Cell Cycle Arrest

Quinazolinone derivatives are recognized for their capacity to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells, crucial mechanisms for potential anticancer agents. nih.govnih.gov

Studies on various methoxy-substituted quinazolinone derivatives have demonstrated their pro-apoptotic capabilities. For instance, a series of sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and evaluated for their cytotoxic effects. Among them, certain compounds exhibited significant activity against a panel of cancer cell lines. nih.gov Flow cytometry analysis of breast cancer (MCF-7) cells treated with these active compounds revealed a concentration-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov Further investigation through an Annexin V-FITC/propidium iodide assay confirmed that these derivatives promoted both early and late-stage apoptosis in a dose-dependent manner. nih.gov

The molecular mechanism underlying this apoptosis induction often involves the modulation of key regulatory proteins. In the case of the aforementioned sulphonamide-bearing methoxyquinazolinone derivatives, treatment of MCF-7 cells led to the downregulation of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and the upregulation of the tumor suppressor protein p53, the pro-apoptotic protein Bcl-2-like protein 4 (Bax), and caspase-7, at both the mRNA and protein levels. nih.gov Molecular docking studies have suggested that these compounds can bind with moderate to high affinity to the Bcl-2 protein, supporting their role in the intrinsic apoptosis pathway. nih.gov

Other quinazolinone derivatives have also been shown to induce apoptosis through both intrinsic and extrinsic pathways. For example, certain Schiff base derivatives of quinazolinone have been found to trigger the release of cytochrome c from the mitochondria into the cytosol in MCF-7 cells. This event subsequently activates caspase-9 and the executioner caspases-3/7, leading to apoptotic cell death. nih.gov Additionally, these compounds were observed to activate caspase-8, a key initiator of the extrinsic apoptosis pathway, and inhibit the translocation of NF-κB, a transcription factor that promotes cell survival. nih.gov

Furthermore, some 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones containing methoxy (B1213986) groups have been shown to induce G2/M cell cycle arrest, a phenomenon often linked to the inhibition of tubulin polymerization. rsc.org

Table 1: Effect of Methoxy-Substituted Quinazolinone Derivatives on Apoptosis and Cell Cycle in MCF-7 Cells

| Compound Derivative | Concentration | Effect on Cell Cycle | Effect on Apoptosis Markers | Source |

|---|---|---|---|---|

| Sulphonamide-bearing methoxyquinazolinone | Dose-dependent | Increased sub-G1 population | Downregulation of Bcl-2; Upregulation of p53, Bax, and Caspase-7 | nih.gov |

| Quinazolinone Schiff base | IC50 values of 3.27 ± 0.171 and 4.36 ± 0.219 µg/mL | Not specified | Release of cytochrome c; Activation of Caspase-9, -3/7, and -8; Inhibition of NF-κB | nih.gov |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Not specified | G2/M arrest | Inhibition of tubulin polymerization | rsc.org |

Suppression of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Certain quinazolinone derivatives have demonstrated the potential to inhibit these processes.

A novel quinazolinone derivative, actinoquinazolinone, which features a methoxy group, was isolated from a marine bacterium. This compound was found to suppress the invasion ability of gastric cancer cells (AGS) at a concentration of 5 µM by inhibiting epithelial–mesenchymal transition (EMT) markers. nih.gov EMT is a critical process by which epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility. Furthermore, actinoquinazolinone was observed to decrease the expression of several genes related to human cell motility and to slightly suppress the signal transducer and activator of transcription 3 (STAT3) signal pathway, which is known to promote cancer cell invasion and migration. nih.gov

While direct studies on 5-methoxy-1H-quinazolin-4-one are limited, the findings for its derivatives suggest that the quinazolinone scaffold, in combination with a methoxy group, can contribute to the suppression of key events in the metastatic cascade.

Antimicrobial Activities

Quinazolinone derivatives are recognized for their wide-ranging antimicrobial properties, exhibiting activity against a variety of pathogenic microorganisms. nih.gov

Antibacterial Spectrum and Potency

The substitution pattern on the quinazolinone ring system, including the presence of methoxy groups, can significantly influence the antibacterial spectrum and potency of these compounds. frontiersin.org

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

Several studies have reported the activity of quinazolinone derivatives against Gram-positive bacteria. pharmpharm.rubiomedpharmajournal.org For instance, a series of 2,3,6-trisubstituted quinazolin-4-one derivatives were synthesized and evaluated for their antimicrobial activity. One of these derivatives, which included a p-methoxybenzaldehyde moiety, demonstrated very good activity against Streptococcus pyogenes and good activity against Staphylococcus aureus. biomedpharmajournal.org

Another study on new quinazolin-4(3H)-one derivatives highlighted their potential against Staphylococcus aureus and Streptococcus pneumoniae. pharmpharm.ru Although specific data for the 5-methoxy derivative was not provided, the study reinforces the general efficacy of this class of compounds against these significant Gram-positive pathogens.

Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The activity of quinazolinone derivatives against Gram-negative bacteria has also been documented. In the same study of 2,3,6-trisubstituted quinazolin-4-ones, the derivative with a p-methoxybenzaldehyde group showed excellent activity against Pseudomonas aeruginosa and very good activity against Escherichia coli. biomedpharmajournal.org However, another study noted that an increase in the number of methoxy group substitutions on the benzylidene nucleus of certain quinazolinone derivatives led to diminished or decreased activity against E. coli and P. aeruginosa, respectively. frontiersin.org This suggests that the position and number of methoxy groups are critical for activity against Gram-negative bacteria.

Activity Against Drug-Resistant Microorganisms (e.g., MRSA)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Research into new antimicrobial agents has included the evaluation of quinazolinone derivatives against these challenging pathogens.

While direct antibacterial effects of some novel quinazolinone derivatives against MRSA were not significant in one study, their conjugation with silver nanoparticles enhanced their bactericidal activity against other bacteria, though not significantly against MRSA. nih.gov However, other studies have shown that certain quinazolinone derivatives, including those with methoxy substitutions, can be effective against MRSA. For example, a study on piperazine-fused quinazoline (B50416) derivatives found that a methoxy-substituted analog exhibited high antibacterial activity against an MRSA strain with a minimum inhibitory concentration (MIC) of 1 μg/mL. researchgate.net This highlights the potential for developing potent anti-MRSA agents based on the quinazolinone scaffold.

Table 2: Antibacterial Activity of Methoxy-Substituted Quinazolinone Derivatives

| Compound Derivative | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| 2,3,6-trisubstituted quinazolin-4-one with p-methoxybenzaldehyde | Staphylococcus aureus | Good activity | biomedpharmajournal.org |

| 2,3,6-trisubstituted quinazolin-4-one with p-methoxybenzaldehyde | Streptococcus pyogenes | Very good activity | biomedpharmajournal.org |

| 2,3,6-trisubstituted quinazolin-4-one with p-methoxybenzaldehyde | Escherichia coli | Very good activity | biomedpharmajournal.org |

| 2,3,6-trisubstituted quinazolin-4-one with p-methoxybenzaldehyde | Pseudomonas aeruginosa | Excellent activity | biomedpharmajournal.org |

| Methoxy-piperazine-substituted quinazoline | MRSA | 1 µg/mL | researchgate.net |

Efficacy Against Phytopathogenic Bacteria

Quinazolinone derivatives have demonstrated notable efficacy against bacteria that are pathogenic to plants. One significant target is Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, a disease that severely impacts crop yields. nih.gov

In one study, a series of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives were synthesized and tested for their antibacterial activities. Several of these compounds exhibited potent inhibitory effects against Xanthomonas oryzae pv. oryzae, with compound 6b showing the best inhibitory activity with a half-maximal effective concentration (EC50) of 8.46 µg/mL. nih.gov Another study focused on allicin-inspired disulfide derivatives containing a quinazolin-4(3H)-one moiety. The compound 2-(butyldisulfanyl) quinazolin-4(3H)-one displayed remarkable antibacterial activity against Xoo, with an EC50 value of 0.52 μg mL−1. nih.gov This compound was found to inhibit bacterial growth, alter bacterial morphology, and increase the levels of reactive oxygen species. nih.gov Further analysis indicated that this derivative could downregulate the expression of a specific gene (pilL), potentially weakening the pathogenicity of the bacteria by blocking its motility. nih.gov

These findings highlight the potential of quinazolinone derivatives as lead compounds for the development of new bacteriostats to control significant plant diseases like bacterial leaf blight. nih.govnih.gov

Antifungal Properties (e.g., Aspergillus niger, Candida albicans)

Quinazolinone derivatives have been widely investigated for their antifungal properties, showing activity against various fungal strains, including the opportunistic pathogens Aspergillus niger and Candida albicans. researchgate.netnih.govnih.govsemanticscholar.org The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

One study reported that a 1,2,4-triazolo[1,5-a]quinazolinone derivative (THTQ) was a potent inhibitor against Aspergillus niger, with an MIC value of 15 mg/mL, which was comparable to the standard antifungal drug fluconazole. nih.gov The same compound showed moderate activity against Candida albicans with an MIC of 7.5 mg/mL. nih.gov

In another series of synthesized quinazolin-4(3H)-one derivatives, compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) was identified as a potent antifungal agent. It exhibited an MIC of 26.1 ± 0.5 µg/mL against Candida albicans. nih.gov Another study found that a specific derivative, 5b , showed moderate activity against both A. niger and C. albicans, with MIC values of 15.63 µM and 125 µM, respectively. researchgate.net

The data below summarizes the antifungal activity of selected quinazolinone derivatives.

| Compound | Fungal Strain | MIC Value | Reference |

| THTQ | Aspergillus niger | 15 mg/mL | nih.gov |

| THTQ | Candida albicans | 7.5 mg/mL | nih.gov |

| Compound 3a | Candida albicans | 26.1 ± 0.5 µg/mL | nih.gov |

| Compound 5b | Aspergillus niger | 15.63 µM | researchgate.net |

| Compound 5b | Candida albicans | 125 µM | researchgate.net |

These results indicate that the quinazolinone scaffold is a promising framework for the development of new antifungal agents. semanticscholar.org

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives is a significant area of pharmacological research. nih.govmdpi.com Their mechanism of action often involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory molecules and enzymes. tsijournals.comnih.gov

Inhibition of Pro-Inflammatory Mediators and Cytokines (e.g., IL-8)

The modulation of pro-inflammatory cytokines is a key strategy for intervening in inflammatory diseases. tsijournals.com Quinazoline derivatives have been shown to inhibit various inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. mdpi.com For instance, the 5-chloro-2-methylsulfonyl-triazoloquinazoline was reported to be a potent inhibitor of several inflammatory mediators, including NO and TNF-α, in macrophages stimulated by bacterial lipopolysaccharide (LPS). mdpi.com Another derivative, Leniolisib, functions as a selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor, which in turn inhibits a wide spectrum of immune-cell functions, highlighting its role as an anti-inflammatory immunomodulator. mdpi.com While specific data on the inhibition of Interleukin-8 (IL-8) by this compound is not detailed, the broader class of quinazoline derivatives demonstrates significant potential in suppressing key drivers of inflammation. mdpi.comtsijournals.com

Cyclooxygenase (COX) Enzyme Modulation

A primary mechanism behind the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Several quinazolinone derivatives have been designed and evaluated as selective inhibitors of these enzymes. researchgate.netnih.gov

Research has shown that it is possible to design quinazoline derivatives with high selectivity for either COX-1 or COX-2. In one study, a series of 2,3-disubstituted 4(3H)-quinazolinones were synthesized, with several compounds showing potent and highly selective COX-2 inhibition. researchgate.net For example, compounds 4 and 6 in this study exhibited strong COX-2 inhibitory activity with IC50 values of 0.33 µM and 0.40 µM, respectively, and a selectivity index (SI) greater than 303 and 250. This is comparable to the reference drug celecoxib. researchgate.net

Conversely, other studies have focused on developing selective COX-1 inhibitors. A series of 2,4,7-substituted quinazolines yielded compounds with excellent inhibitory activity toward COX-1. nih.govacs.org The most potent quinazoline inhibitor identified had an IC50 value of 64 nM for COX-1. nih.gov Several of these compounds were found to be totally COX-1-selective, not inhibiting the COX-2 isoform even at concentrations up to 50 µM. nih.gov

The table below presents the COX inhibitory activity of representative quinazolinone derivatives.

| Compound | Target Enzyme | IC50 Value | Selectivity Index (SI) | Reference |

| Compound 4 | COX-2 | 0.33 µM | >303 | researchgate.net |

| Compound 6 | COX-2 | 0.40 µM | >250 | researchgate.net |

| Compound 9b | COX-1 | 64 nM | >781 | nih.govresearchgate.net |

| Compound 3b | COX-1 | 1.87 µM | >27 | nih.govacs.orgresearchgate.net |

| Compound 3k | COX-1 | 3.14 µM | >16 | nih.govacs.orgresearchgate.net |

This ability to selectively target COX isoforms makes quinazolinone derivatives versatile candidates for developing anti-inflammatory drugs with potentially fewer side effects. nih.gov

Antioxidant Activities

Radical Scavenging Mechanisms

Quinazolin-4(3H)-one derivatives have been recognized for their antioxidant properties, primarily through their ability to scavenge free radicals. nih.govnih.govmdpi.com The antioxidant potential is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.netresearchgate.net These methods measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.govnih.gov

The structure of the quinazolinone derivative plays a crucial role in its antioxidant activity. Studies have shown that the presence and position of hydroxyl (-OH) groups on the molecule significantly enhance its radical scavenging capabilities. For example, dihydroxy-substituted quinazolinones have demonstrated the most potent activity. nih.gov Specifically, compounds with a second hydroxyl group in the ortho or para position exhibit superior scavenging properties compared to those with a meta-position substitution. nih.gov This enhanced activity is attributed to the resonance stabilization of the resulting phenoxyl radical. nih.gov

The table below showcases the radical scavenging activity of several 2-substituted quinazolin-4(3H)-ones.

| Compound | Assay | EC50/IC50 Value | Reference |

| Compound 21h | DPPH | 7.2 µM | nih.gov |

| Compound 21g | DPPH | 7.4 µM | nih.gov |

| Compound 21e | DPPH | 7.5 µM | nih.gov |

| Compound 5a | ABTS | 11.23 ± 0.45 µg/mL | nih.gov |

| Compound 5c | ABTS | 11.75 ± 0.32 µg/mL | nih.gov |

| Compound 5d | ABTS | 11.91 ± 0.29 µg/mL | nih.gov |

These findings underscore the potential of polyphenolic quinazolin-4(3H)-one derivatives as effective antioxidants, capable of mitigating oxidative stress by neutralizing harmful free radicals. nih.gov

Metal Ion Chelation Capacity

Research into the metal ion chelation capacity of quinazolinone derivatives has shown that specific structural features are crucial for this activity. While information on this compound is not specifically available, studies on related compounds indicate that the presence of hydroxyl groups, particularly in ortho positions on a phenyl ring substituent, confers metal-chelating properties. researchgate.net For instance, the derivative 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one has been identified as a potent antioxidant with promising capabilities to chelate metal ions. researchgate.net

The coordination behavior of quinazolinone derivatives with various metal ions, including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, has been explored, leading to the formation of stable metal-ligand complexes. orientjchem.org This interaction suggests that the quinazolinone scaffold can serve as a basis for designing compounds with specific metal-chelating activities. The synthesis of novel ligands, such as those incorporating 8-hydroxyquinoline into the quinazolinone structure, has been shown to produce transition metal chelates with defined stoichiometry.

Other Noteworthy Pharmacological Activities of Quinazolinone Scaffolds

Quinazolinone derivatives have demonstrated a wide array of pharmacological activities beyond their metal-chelating potential. These activities highlight the versatility of the quinazolinone scaffold in medicinal chemistry.

Antimalarial Activity

The quinazolinone scaffold is a significant pharmacophore in the development of antimalarial agents. researchgate.netdovepress.com This interest is partly inspired by the natural product febrifugine, an alkaloid containing a quinazolinone ring that has been used in traditional medicine against malaria fevers. nih.govacs.org Research has focused on synthesizing analogues of febrifugine to enhance its activity and reduce toxicity. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying key features for antimalarial potency. For example, substitutions at the 2 and 3-positions of the quinazolinone ring play a pivotal role in their antimalarial effects. researchgate.net A series of 2,3-substituted quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit in vivo antimalarial activity against Plasmodium berghei in mice. nih.govujpronline.com

One study identified a potent inhibitor, 19f , which was 95-fold more potent than the initial hit compound and demonstrated efficacy in a humanized mouse model of P. falciparum malaria. researchgate.net The following table summarizes the antimalarial activity of selected quinazolinone derivatives.

| Compound | Target/Strain | Activity (IC50/EC50/ED50) | Reference |

| Thienopyrimidine analog 55 | P. falciparum FCR-3 | EC50 = 0.00306 µg/mL | researchgate.net |

| Thienopyrimidine analog 55 | P. berghei | ED50 = 2.95 mg/kg | researchgate.net |

| 19f | P. falciparum 3D7 | IC50 = 0.025 µM | researchgate.net |

| 9h | P. falciparum 3D7 | IC50 = 0.42 µM | researchgate.net |

| 9h | P. falciparum Dd2 | IC50 = 0.21 µM | researchgate.net |

| 5a | P. berghei | Active at 5 mg/kg | nih.gov |

| 12 | P. berghei ANKA | 67.60% suppression | ujpronline.com |

| 13 | P. berghei ANKA | 72.86% suppression | ujpronline.com |

Antidiabetic Potential (e.g., Glucokinase Activation)

Quinazolinone derivatives have emerged as a promising class of compounds for the management of diabetes mellitus, a chronic metabolic disease characterized by high blood sugar levels. nih.govasianpubs.org One of the key targets for these derivatives is glucokinase (GK), an enzyme that plays a crucial role in glucose homeostasis. rsc.org

Several studies have focused on the design and synthesis of quinazolinone derivatives as glucokinase activators (GKAs). rsc.org For instance, compounds 3 and 4 from one study showed significant GK activation with EC50 values of 632 nM and 516 nM, respectively. rsc.org In vivo studies using an oral glucose tolerance test in normal rats demonstrated that these compounds could lower glucose levels effectively. rsc.org

Other quinazolinone derivatives have been investigated for their α-glucosidase inhibitory activity. Compounds 4h and 4i in one study showed stronger enzyme inhibitory potential than the standard drug acarbose. The following table presents data on the antidiabetic potential of selected quinazolinone derivatives.

| Compound | Target/Mechanism | Activity (IC50/EC50) | Reference |

| 3 | Glucokinase Activation | EC50 = 632 nM | rsc.org |

| 4 | Glucokinase Activation | EC50 = 516 nM | rsc.org |

| 16 (2-(4-bromophenyl)-quinazolin-4(3H)-one) | α-glucosidase inhibition | IC50 = 15.6 ± 0.2 µM | asianpubs.org |

| 17 (2-phenyl-quinazolin-4(3H)-one) | α-glucosidase inhibition | IC50 = 12.5 ± 0.1 µM | asianpubs.org |

| 4h | α-glucosidase inhibition | Stronger than acarbose | |

| 4i | α-glucosidase inhibition | Stronger than acarbose |

Anti-HIV Activity

The quinazolinone scaffold has been identified as a valuable framework for the development of novel anti-HIV agents. The emergence of drug-resistant viral strains necessitates the exploration of diverse chemical structures that can target key enzymes in the HIV lifecycle.

One of the validated targets for anti-HIV therapy is the integrase enzyme. Researchers have designed and synthesized quinazolinone-incorporated coumarin scaffolds that have shown in vitro anti-HIV activity. In one such study, more than half of the synthesized compounds had EC50 values lower than 50 µM. The unsubstituted phenyl derivative was the most active, with an EC50 value of 5 µM. Docking studies suggested that the hydroxyl moiety of the coumarin and the carbonyl group of the quinazolinone ring could function as a metal-chelating group within the integrase active site.

Another study reported on a novel HIV-1 capsid inhibitor based on a quinazolin-4-one scaffold, GSK878, which exhibited high antiviral activity with an EC50 of 39 pM.

| Compound | Target/Mechanism | Activity (EC50) | Reference |

| Unsubstituted phenyl derivative (coumarin-quinazolinone hybrid) | HIV-1 NL4-3 strain | 5 µM | |

| GSK878 | HIV-1 Capsid | 39 pM | |

| 12a (hybrid) | HIV-1 strain | IC50: 350 nM |

Anti-Alzheimer's Disease Modulators

Quinazoline and quinazolinone derivatives are being actively investigated for their therapeutic potential in Alzheimer's disease (AD), a progressive neurodegenerative disorder. The multifactorial nature of AD necessitates the development of multi-target drugs, and the quinazoline scaffold has shown promise in modulating several key pathological pathways.

These derivatives have been shown to act as inhibitors of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), β-amyloid (Aβ) aggregation, and tau protein hyperphosphorylation. Some quinazolinone derivatives also possess antioxidant properties, which can mitigate the oxidative stress implicated in AD.

For example, a series of quinazolinone and vanillin acrylamide hybrids (QVA1-5) were found to modulate the aggregation of Aβ1-42 peptide and protect neuronal cells from its toxicity. Another study identified compound 3h as a promising multi-target-directed ligand with both AChE inhibition and antioxidant activity.

| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |

| Quinazolinone-hydrazone derivatives | BACE1 inhibition | Compound DH8 showed the strongest inhibitory action with an IC50 of 5.75 µM. | |

| Quinazolinone and vanillin acrylamide hybrids (QVA1-5) | Aβ1-42 aggregation modulation | Dose-dependent intensification of Aβ1-42 aggregation, suggesting co-assembly and modulation of toxic oligomers. | |

| 3h (2,4-disubstituted quinazoline) | Multi-target (AChE inhibition, antioxidant, Aβ aggregation inhibition) | Exhibited the highest ORAC value (5.73 TE), potent AChE inhibition (IC50 = 6.67 μM), and 36.68% inhibition of Aβ1–42 aggregation. |

Anticonvulsant Properties

Quinazolinone derivatives have a well-established history as anticonvulsant agents, with some compounds having been used clinically. Research in this area continues, with a focus on developing new derivatives with improved efficacy and safety profiles. orientjchem.org

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to evaluate the anticonvulsant activity of these compounds. Studies have shown that various substitutions on the quinazolinone nucleus can significantly influence their anticonvulsant potential. orientjchem.org For instance, in one study, compound A-1 exhibited the highest level of activity in the MES test. orientjchem.org Another study identified compounds 5b , 5c , and 5d as having high binding affinities to the GABA-A receptor and potent anticonvulsant activities.

The mechanism of action for the anticonvulsant effects of some quinazolinone derivatives is believed to involve the positive allosteric modulation of the GABAA receptor.

| Compound | Test Model | Key Findings | Reference |

| A-1 | MES test | Highest level of activity among the synthesized compounds. | orientjchem.org |

| 5f | MES test | ED50 value of 28.90 mg/kg, showing superior activity to the reference drug. | |

| 5b | MES test | ED50 value of 47.38 mg/kg. | |

| 5c | MES test | ED50 value of 56.40 mg/kg. | |

| 5b , 5c , 5d | scPTZ and MES tests | Showed the highest anticonvulsant activities and high binding affinities toward the GABA-A receptor. | |

| QNM-1, QNM-2, QNM-4, QNM-6, QNM-9, QNM-11, QNM-13, QNM-15 | MES test | Showed seizure protection at a 100 mg/kg dose. |

Analgesic Effects of Quinazolinone Derivatives

The quinazolinone scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of biological activities, including analgesic effects. mdpi.comnih.gov Research has demonstrated that various substitutions on the quinazolinone nucleus can lead to compounds with potent pain-relieving properties. mdpi.comimist.ma These derivatives are often evaluated for their ability to reduce pain in various animal models, such as the acetic acid-induced writhing test and the tail-flick technique. mdpi.comnih.gov

While a broad spectrum of quinazolinone derivatives has been synthesized and evaluated for analgesic properties, specific data on the analgesic effects of this compound is not extensively available in the reviewed scientific literature. However, the general class of quinazolin-4-ones has shown considerable promise in the search for new analgesic agents. mdpi.com

Detailed Research Findings

Numerous studies have focused on modifying the chemical structure of quinazolin-4-one to enhance its analgesic activity. These modifications often involve introducing different substituents at the 2 and 3 positions of the quinazolinone ring system.

One study reported the synthesis of a series of 2-phenyl-4(3H) quinazolinone derivatives. Among the tested compounds, some showed significant analgesic activity, with compound 4b being the most potent. ptfarm.pl Notably, compounds 4b and 5b demonstrated analgesic effects greater than the standard drug, indomethacin, at both 1 and 2 hours after administration. ptfarm.pl Other derivatives, such as 4a and 6b , also exhibited significant analgesic activity that was higher than indomethacin at the 1-hour mark. ptfarm.pl

Another area of investigation involves the incorporation of other heterocyclic moieties into the quinazolinone structure. For instance, new 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone or pyrazole groups have been synthesized and evaluated. nih.gov In these series, chalcones with a 4-chlorophenyl group (4c ) or a 4-nitrophenyl group (4b ) were identified as the most active analgesic compounds. nih.gov

Furthermore, hybrid molecules combining the quinazolinone scaffold with other pharmacologically active moieties have been explored. A novel series of hybrid quinazoline derivatives of isoxazole displayed a range of analgesic activity from mild to strong when tested using the tail-flick method, with diclofenac sodium as the reference drug. mdpi.com

The analgesic potential of quinazolinone derivatives is often linked to their anti-inflammatory properties, with many compounds exhibiting dual activities. mdpi.comptfarm.pl The mechanism of action is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. ptfarm.pl

The following table summarizes the analgesic activity of selected quinazolinone derivatives from various studies.

| Compound ID | Chemical Modification | Analgesic Activity | Reference |

| 4b | 2-Phenyl-4(3H) quinazolinone derivative | Higher than indomethacin at 1h and 2h | ptfarm.pl |

| 5b | 2-Phenyl-4(3H) quinazolinone derivative | Higher than indomethacin at 1h and 2h | ptfarm.pl |

| 4a | 2-Phenyl-4(3H) quinazolinone derivative | Higher than indomethacin at 1h | ptfarm.pl |

| 6b | 2-Phenyl-4(3H) quinazolinone derivative | Higher than indomethacin at 1h | ptfarm.pl |

| 4c | 2,3-Dihydroquinazolin-4(1H)-one with 4-chlorophenyl chalcone | Most active in its series | nih.gov |

| 4b | 2,3-Dihydroquinazolin-4(1H)-one with 4-nitrophenyl chalcone | Most active in its series | nih.gov |

| Hybrid Isoxazole Derivatives | Substituted quinazolinone with isoxazole moiety | Mild to strong activity | mdpi.com |

Structure Activity Relationship Sar Studies of Quinazolinone Derivatives

Influence of Substituents on the Quinazolinone Ring System

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and the fused benzene (B151609) rings. thieme-connect.de Modifications at positions 2, 3, and on the benzene ring (positions 5, 6, 7, and 8) have been extensively studied to optimize the pharmacological profile of these compounds.

Substitutions at the 2-position of the quinazolinone ring have a profound impact on the biological activity of the resulting derivatives. The introduction of various aryl, alkyl, and heterocyclic moieties at this position has led to the discovery of compounds with a wide range of pharmacological effects, including antimicrobial and anticancer activities.

For instance, the presence of a methyl or thiol group at position 2 is considered essential for antimicrobial activities. ijpsnonline.com In a series of 2-substituted quinazolin-4(3H)-ones, the nature of the substituent on a phenyl ring at this position was found to be crucial for antioxidant activity. To exhibit antioxidant properties, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group in the ortho or para position of the 2-phenyl ring, is required. nih.gov

In the context of anticancer activity, 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against various cell lines. nih.gov The incorporation of a substituted phenyl or naphthyl ring at position 2 has been a key strategy in designing novel analogs. nih.gov For example, a series of quinazolin-4(3H)-one derivatives with a substituted phenoxy group at position 2 have been investigated as antidiabetic agents. researchgate.net

The following table summarizes the impact of various substituents at position 2 on the biological activity of quinazolinone derivatives:

| Substituent at Position 2 | Biological Activity | Reference Compound Example |

|---|---|---|

| Methyl, Thiol | Antimicrobial | - |

| Phenyl with Hydroxyl and Methoxy groups | Antioxidant | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one |

| Substituted Phenyl or Naphthyl | Anticancer | - |

Position 3 of the quinazolinone ring is another critical site for modification that significantly influences the biological profile of these compounds. The introduction of various substituents, particularly those containing aromatic or heterocyclic rings, has been shown to enhance antimicrobial and other pharmacological activities. ijpsnonline.com

The nature of the substituent at position 3 can also influence the mechanism of action. For instance, in a series of quinazolinone-based anticancer agents, the N-2 substituent was designed to occupy a specific region of the steroidal D-ring space, highlighting the importance of the spatial arrangement of substituents at this position. rsc.org

The table below illustrates the effect of different substituents at position 3 on biological activity:

| Substituent at Position 3 | Biological Activity | Key Finding |

|---|---|---|

| Substituted Aromatic Ring | Antimicrobial | Essential for activity. |

| Phenyl group with a chlorinated side chain | Antibacterial | Improved activity against P. aeruginosa. |

| Heterocyclic Moieties | General Activity | Can increase overall biological activity. |

Substitutions on the fused benzene ring at positions 5, 6, 7, and 8 play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of quinazolinone derivatives. researchgate.net The electronic nature and size of these substituents can significantly affect the potency and selectivity of the compounds.

Halogen atoms, such as chlorine and bromine, at positions 6 and 8 have been shown to improve antimicrobial activities. ijpsnonline.com For instance, the presence of a chlorine atom at the 7-position has been explored in the development of various biologically active quinazolinones. ijpsnonline.comnih.gov

Electron-donating groups, such as methoxy groups, on the benzene ring have also been found to be important for biological activity. In some cases, methoxy-substituted rings were more active than compounds with other electron-donating or withdrawing groups. ijpsnonline.com Specifically, substitutions at positions 6 and 7 can modify the reactivity of the entire ring system. Halides, with their electron-withdrawing properties, increase the ring's reactivity, while a methoxy group has the opposite effect. researchgate.net

Position 5 is less commonly substituted but has been found to be important for certain activities. For example, substitution at position 5 is a feature of some cytotoxic drugs, such as the protein kinase inhibitor Idelalisib. researchgate.net An ether group at this position has been found in compounds active against resistant strains of malaria. researchgate.net

The following table provides a summary of the impact of substitutions on the fused benzene ring:

| Position | Substituent | Effect on Biological Activity |

|---|---|---|

| 6, 8 | Halogen (e.g., Cl, Br) | Improved antimicrobial activity. ijpsnonline.com |

| 7 | Chlorine | Explored for various biological activities. ijpsnonline.comnih.gov |

| 6, 7 | Methoxy | Can enhance activity; modifies ring reactivity. ijpsnonline.comresearchgate.net |

Specific Role of the Methoxy Group at Position 5 in Modulating Biological Activity

The methoxy group, an electron-donating substituent, at position 5 of the quinazolinone ring plays a specific and significant role in modulating the biological activity of these compounds. Its presence can influence both the potency and selectivity of the derivatives in various biological assays.

The introduction of a methoxy group at position 5 has been associated with enhanced potency in certain therapeutic areas. For instance, in a series of pyrazolo-[1,5-c]quinazolinone derivatives evaluated for their antitumor activity, compounds with a 9-methoxy group (corresponding to the 5-position in the quinazolinone core) exhibited superior antiproliferative activity compared to those with hydrogen or halogen substitutions at the same position. researchgate.net

The selectivity of quinazolinone derivatives can also be modulated by the 5-methoxy group. For example, in the development of dual PI3K/HDAC inhibitors, 5-substituted quinazolinones were consistently found to be more potent and selective than their 4-substituted quinazoline (B50416) counterparts. nih.gov This suggests that the substitution pattern on the benzene ring, including the presence of a methoxy group at position 5, is a key determinant of selective inhibition.

The biological activity of 5-substituted quinazolinones can vary significantly depending on whether the substituent is electron-donating or electron-withdrawing.

In a study on indolo[1,2-a]quinazolinones, the presence of a strong electron-withdrawing group, such as a nitro group (NO2), at the 5-position completely suppressed the reaction, indicating a significant electronic effect on the molecule's reactivity and stability. nih.gov This contrasts with the often-favorable effects observed with the electron-donating methoxy group.

A comparative study of pyrrolidine derivatives of quinazolinone with different substituents on a para-phenyl moiety (which can be considered analogous to substitutions on the main ring in terms of electronic effects on a broader system) showed that a strong electron-withdrawing group like a nitro group led to a severe drop in antibacterial activity against S. aureus. nih.gov Conversely, an electron-donating methoxy group, while less potent than a chloro substituent in this particular series, still maintained a degree of activity. nih.gov Another study found that the introduction of an electron-donating group on the quinazolinone ring enhanced anti-tubercular activity. ijper.org

The following table provides a comparative overview of the effects of different electronic groups on the biological activity of quinazolinone derivatives:

| Substituent Type | Example | General Impact on Biological Activity |

|---|---|---|

| Electron-Donating | Methoxy (-OCH3) | Often enhances anticancer and anti-tubercular activity. researchgate.netijper.org |

| Electron-Donating | Hydroxyl (-OH) | Can contribute to antioxidant activity. nih.gov |

| Electron-Withdrawing | Nitro (-NO2) | Can decrease or suppress activity in some contexts. nih.govnih.gov |

SAR Trends for Major Pharmacological Activities

Structure-Activity Relationships for Anticancer Activity

The quinazoline and quinazolinone core is a versatile scaffold in the development of novel anticancer agents, with several derivatives approved for clinical use. nih.govnih.gov The anticancer activity of these compounds is often attributed to their ability to inhibit various kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell progression. nih.gov

Structure-activity relationship studies have highlighted the significance of substituents at positions 2, 3, 4, and 6 of the quinazolinone ring. mdpi.comnih.gov For instance, the introduction of different moieties at the C-6 position of 4-anilino-quinazoline derivatives has been shown to modulate their antiproliferative activity. mdpi.com

Key SAR observations for anticancer activity include:

Substitution at Position 2: The nature of the substituent at the 2-position significantly impacts activity. For example, a 2-chloroquinazoline derivative was identified as a potent compound in a series evaluated for anticancer activities. nih.gov Furthermore, the presence of a fluor-substituent in the C-2 position of a linked benzene ring is considered vital for inhibitory activity. mdpi.com

Substitution at Position 3: Modifications at the 3-position are also critical. A series of 3-substituted phenyl quinazolinone derivatives demonstrated promising anti-cancer activity, with one of the most potent derivatives showing significant IC50 values against MCF-7 and SW480 cell lines. researchgate.net

Substitution at Position 4: The presence of an amino group or a substituted amino group at the 4th position of the quinazoline ring can enhance anticancer activity. nih.gov For instance, 4-anilino-quinazoline derivatives have been a major focus of research. mdpi.com

Substitution on Appended Rings: For derivatives with additional rings, the substitution pattern on these rings is crucial. In a series of diaryl-thiourea-linked quinazoline derivatives, the presence of two electron-withdrawing groups on the terminal benzene ring led to elevated inhibitory activity toward both EGFR and VEGFR2. mdpi.com In another study, small lipophilic substituents in the para position of benzene rings at both positions 2 and 4 of the quinazoline core resulted in increased antiproliferative activity. mdpi.com

The following table summarizes the structure-activity relationships of some quinazolinone derivatives with anticancer activity.

| Compound/Derivative Series | Key Structural Features | Observed Anticancer Activity |

| 4-Anilino-quinazoline derivatives | 2-substituted acetamido moieties at C-6 | Potent antiproliferative activity on HepG2 and MCF-7 cell lines. mdpi.com |

| 6-Benzamide quinazoline derivatives | Fluoro-substituent at C-2 of the benzene ring and a nitro group at C-5 of the benzamide moiety | Two-fold increase in inhibitory activity on EGFRwt kinase. mdpi.com |

| Diaryl-thiourea-linked quinazoline derivatives | Two electron-withdrawing groups on the terminal benzene ring | Elevated inhibitory activity toward both EGFR and VEGFR2 and higher antiproliferative activity on HCT-116, MCF-7, and B16 cell lines. mdpi.com |

| Indole-amino-quinazolines | Small lipophilic substituents in para position on both side benzene rings in positions 2 and 4 | Increased antiproliferative activity on A549, Caco-2, C3A, MCF-7, and HeLa cells. mdpi.com |

| 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones | 2-styryl, 2-(4-hydroxystyryl), 2-(2-methoxystyryl), 2-(3-methoxystyryl), and 2-(naphthalen-1-yl) substitutions | Sub-μM potency growth inhibition against a broad panel of human cancer cell lines. rsc.org |

Structure-Activity Relationships for Antimicrobial Activity

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. nih.gov The structural modifications at various positions of the quinazolinone nucleus play a pivotal role in determining their efficacy.

Key SAR findings for antimicrobial activity are as follows:

Substitution at Positions 2 and 3: These positions are critical for antimicrobial activity. The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are often considered essential. nih.gov

Halogen Substitution: The presence of halogen atoms, particularly at positions 6 and 8, has been shown to significantly improve antibacterial activity. nih.gov For instance, a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives showed promising results. tandfonline.com

Thioureide and Carbohydrazide Moieties: The introduction of thioureide and carbohydrazide derivatives to the quinazolinone scaffold has been found to enhance antimicrobial activity, with some compounds displaying excellent broad-spectrum effects. tandfonline.com Alkyl thioureides generally showed greater influence on activity than aryl substituents. tandfonline.com

Fused Heterocyclic Rings: The fusion of other heterocyclic rings, such as pyrazole or pyridazine, to the quinazolinone core has resulted in compounds with better bacteriostatic activity against Gram-negative bacteria. nih.gov

The table below outlines the structure-activity relationships of selected quinazolinone derivatives with antimicrobial properties.

| Compound/Derivative Series | Key Structural Features | Observed Antimicrobial Activity |

| 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives | Thioureide and carbohydrazide moieties | Excellent broad-spectrum antimicrobial activity. tandfonline.com |

| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4 (3H)-ones | Iodine at positions 6 and 8 | Significantly improved antibacterial activity. nih.gov |

| Pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives | Pyrazolyl moiety at position 2 | Significant antimicrobial activity. nih.gov |

| Fused pyrazolo or pyridazino-quinazolinones | Fused heterocyclic rings | Better bacteriostatic activity against gram-negative bacteria. nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Thiophene-2-carbaldehyde at position 3 | Most active antibacterial and antifungal agent in its series with low MIC values. nih.gov |

Structure-Activity Relationships for Anti-inflammatory Activity

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity, often through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The structural features of these derivatives are crucial for their anti-inflammatory effects.

Significant SAR trends for anti-inflammatory activity include:

Substitution at Positions 1, 2, and 3: The nature and position of substituents on the quinazolinone ring are determinant factors for activity. For instance, 2-isopropyl-1-phenyl-, 2-cyclopropyl-1-phenyl-, and 1-isopropyl-2-phenyl-4(1H)-quinazolinones have been identified as affording optimal potency. nih.gov

Halogen Substitution: Similar to other activities, the presence of a halogen atom is often preferred for enhanced anti-inflammatory activity. nih.gov

Aromatic Substituents: In a series of novel quinazolinone derivatives, those with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position showed favorable anti-inflammatory activity. fabad.org.tr

Thioamide Functional Group: The presence of a thioamide functional group directly attached to a phenyl ring containing halogen substituents (e.g., 4-Cl, 4-Br, 4-CF3) has been found to be responsible for potent anti-inflammatory activity in a series of novel quinazolinone derivatives. rsc.org

The following table summarizes the structure-activity relationships of certain quinazolinone derivatives with anti-inflammatory activity.

| Compound/Derivative Series | Key Structural Features | Observed Anti-inflammatory Activity |

| 4(1H)-quinazolinone derivatives | 2-isopropyl-1-phenyl, 2-cyclopropyl-1-phenyl, or 1-isopropyl-2-phenyl substitutions with a halogen atom | Optimal potency in the carrageenan-induced paw edema test. nih.gov |

| 3-substituted quinazolinone derivatives | 2-methyl and 2,4-dinitro substitution at the aromatic ring on 3-position | Favorable anti-inflammatory activity. fabad.org.tr |

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | Thioamide functional group with halogen-substituted phenyl ring | Potent inhibition of NO production. rsc.org |

| 2,3,6-trisubstituted quinazolinone derivatives | o-methoxyphenyl at C-3 and p-dimethylaminophenyl at C-2 | Higher activity than standard phenylbutazone. mdpi.com |

| Pyrazolo[1,5-a]quinazolines | Heteroaromatic scaffold | Eleven compounds exhibited anti-inflammatory activity (IC50 = 4.8-30.1 µM). mdpi.com |

Molecular Mechanisms of Action for Quinazolinone Based Compounds

Inhibition of Key Molecular Targets

The therapeutic potential of quinazolinone derivatives is largely attributed to their ability to interact with and inhibit the function of specific proteins involved in disease pathways. Their mechanisms of action often involve competitive binding at active sites or allosteric modulation, leading to the disruption of essential cellular processes.

Tyrosine Kinases (e.g., EGFR, VEGFR-2, BRAFV600E)

Quinazoline-based compounds are well-established as potent inhibitors of tyrosine kinases, a family of enzymes that play a crucial role in cell signaling pathways controlling growth, differentiation, and angiogenesis. globalresearchonline.netnih.gov Overexpression or mutation of these kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers. globalresearchonline.nettbzmed.ac.ir

The quinazoline (B50416) scaffold serves as a privileged structure for targeting the ATP-binding site of the kinase domain. tbzmed.ac.irtbzmed.ac.ir Compounds like Gefitinib and Erlotinib, which feature the 4-anilinoquinazoline (B1210976) core, effectively block the intracellular phosphorylation of tyrosine kinases, thereby inhibiting downstream signaling. nih.govresearchgate.net

Researchers have developed novel quinazolin-4-one and 3-cyanopyridin-2-one hybrid compounds that demonstrate dual inhibitory action against both EGFR and BRAFV600E, a mutated kinase found in many melanomas. nih.gov This dual-inhibition strategy is a promising approach to cancer therapy. researchgate.net The simultaneous targeting of EGFR and VEGFR-2 is also a valuable therapeutic method, as these receptors share common downstream signaling pathways critical for tumor growth and angiogenesis. tbzmed.ac.irtbzmed.ac.ir

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 1g | EGFR | 1 nM | globalresearchonline.net |

| Compound 1i | EGFR | 1 nM | globalresearchonline.net |

| Compound 1j | VEGFR-2 | 14 nM | globalresearchonline.net |

| Compound 1l | VEGFR-2 | 14 nM | globalresearchonline.net |

| Hybrid Compound 18 | EGFR & BRAFV600E | Substantial Inhibition | nih.gov |

| Hybrid Compound 19 | EGFR & BRAFV600E | Substantial Inhibition | nih.gov |

Cyclin-Dependent Kinases (CDK)

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential for regulating the cell cycle. nih.gov Abnormalities in CDK activity can lead to uncontrolled cell proliferation, a defining feature of cancer. nih.gov Consequently, inhibiting CDKs has become an established therapeutic strategy. nih.govtandfonline.com

Quinazolinone-based derivatives have been developed as potent inhibitors of several CDKs, including CDK2, CDK4, and CDK5. nih.govnih.govfrontiersin.org For example, a study aimed at developing new CDK2 inhibitors synthesized a set of quinazolinone-based compounds. nih.govtandfonline.com Two of these compounds, 5c and 8a, showed excellent growth inhibition against the MDA-MB-435 melanoma cell line and displayed significant CDK2 inhibitory action. nih.gov Molecular docking studies confirmed that these compounds likely bind to the ATP binding site of the CDK2 enzyme. nih.govresearchgate.net Other studies have identified quinazolinone derivatives that show good inhibitory activity against CDK4/6, leading to cell cycle arrest at the G1 phase. nih.gov

| Compound | Target Kinase | Biological Effect | Reference |

|---|---|---|---|

| Compound 5c | CDK2 | Growth inhibition of 94.53% against MDA-MB-435 melanoma cells. nih.gov | nih.gov |

| Compound 8a | CDK2 | Growth inhibition of 94.15% against MDA-MB-435 melanoma cells. nih.gov | nih.gov |

| 1,3-benzodioxole (5d) | CDK4/6 | Good inhibitory activity; arrested cell cycle at G1-phase in MCF7 breast cancer cells. nih.gov | nih.gov |

Poly(ADP-ribose) Polymerase-1 (PARP-1) and Bromodomain Containing Protein 4 (BRD4)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, making it a promising target for anticancer drugs. nih.govrjpbr.com Similarly, Bromodomain Containing Protein 4 (BRD4) is involved in reading epigenetic marks and regulating gene expression, and its inhibition can also have antitumor effects. A novel therapeutic strategy involves the dual-targeting of PARP-1 and BRD4, based on the concept of synthetic lethality. nih.govresearchgate.net